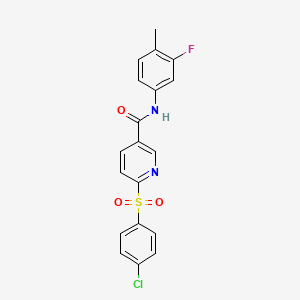![molecular formula C12H12BrNO2 B2829074 4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168687-33-8](/img/structure/B2829074.png)
4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro-fused indoles are a significant class of compounds in organic chemistry, often found in pharmaceuticals and natural products . They are known for their biological activities and are often synthesized using biobased building blocks .
Synthesis Analysis
The synthesis of spiro-fused indoles often involves a one-pot methodology, utilizing a flow reactor under ultrasonic irradiation . The process typically involves the reactivity of biobased building blocks, including acrylic acids and formamides .Molecular Structure Analysis
The molecular structure of spiro-fused indoles is complex and highly functionalized . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spiro-fused indoles often involve carbamoylation and imidation reactions under ultrasonic irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one” would depend on its specific structure. For example, 4-Bromoindole, a related compound, has a molecular weight of 196.047 g/mol .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Biological Applications :
- A study by Dandia et al. (2011) reported an environmentally benign pathway for the diastereoslective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which demonstrated antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).
Antiproliferative Activity and p53 Modulation :
- Bertamino et al. (2013) synthesized analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione p53 modulators, one of which showed significant potential in inhibiting p53-MDM2 interaction and inducing apoptosis in tumor cells (Bertamino et al., 2013).
Chemistry of Indoleninones :
- Baker and Duke (1976) explored the reactions of 2-(methylthio)indoleninones and their derivatives, which led to the formation of various spiro compounds, demonstrating the versatility of these compounds in organic synthesis (Baker & Duke, 1976).
Synthesis of Spiro and Fused Indole Derivatives :
- Research by Tang and Du (2016) on the synthesis of spiro and fused indole derivatives using N-heterocyclic carbene catalysis highlighted the potential of these compounds in therapeutic applications (Tang & Du, 2016).
Photochromic Spiro Compounds :
- Kawauchi et al. (1990) described a new photochromic spiro[3H-1,4-oxazine] compound, which has applications in materials science due to its light fatigue-resistant properties (Kawauchi et al., 1990).
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
It’s worth noting that indole-based compounds have been shown to exhibit various biologically vital properties
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, which suggests that this compound could have significant molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
The development of new methodologies for the synthesis of spiro-fused indoles is an active area of research . This includes the development of green and sustainable synthesis methods . Additionally, the exploration of the biological activities of these compounds is also a significant area of future research .
Eigenschaften
IUPAC Name |
4-bromospiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHSEFNKCTHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC=C3Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)



![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)


![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)